molecular formula C15H22 B1248546 Herbertene

Herbertene

Cat. No. B1248546
M. Wt: 202.33 g/mol
InChI Key: BBZBREYBGRYINI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbertene is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Herbertene, a sesquiterpene, has been the subject of research focusing on its synthesis. Gupta et al. (2000) achieved the total syntheses of herbertane sesquiterpenes like herbertene using copper-catalysed conjugate addition of Grignard reagents to unsaturated compounds and α,α-dimethylation of primary esters as key reactions (Gupta et al., 2000).
  • Poon et al. (1998) developed a general protocol for converting a tetrasubstituted alkene to a highly methylated hydrocarbon, tested with a concise synthesis of herbertene (Poon et al., 1998).
  • The formal synthesis of racemic herbertene was achieved through Gold(I)-Catalyzed Cyclization, as demonstrated by Jeong et al. (2013) (Jeong et al., 2013).

Natural Occurrence and Isolation

  • Research by Buchanan et al. (1996) on liverworts Herbertus aduncus and H. borealis led to the isolation of new herbetane sesquiterpenoids along with herbertene (Buchanan et al., 1996).
  • In a study by Feld et al. (2003), herbertane sesquiterpenoids like herbertene were isolated from the liverwort Tylimanthus renifolius, highlighting the natural sources of herbertene (Feld et al., 2003).

Advanced Synthesis Techniques

  • Takano et al. (1992) achieved enantiocontrolled syntheses of herbertene, showcasing advanced techniques in the synthesis of complex sesquiterpenes (Takano et al., 1992).
  • Srikrishna and colleagues (2008) conducted the first total synthesis of herbertenones A and B, expanding the understanding of herbertane sesquiterpenoids (Srikrishna et al., 2008).

properties

Product Name

Herbertene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene

InChI

InChI=1S/C15H22/c1-12-7-5-8-13(11-12)15(4)10-6-9-14(15,2)3/h5,7-8,11H,6,9-10H2,1-4H3/t15-/m1/s1

InChI Key

BBZBREYBGRYINI-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2(C)C)C

synonyms

herbertene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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